Bethanechol-d9

Description

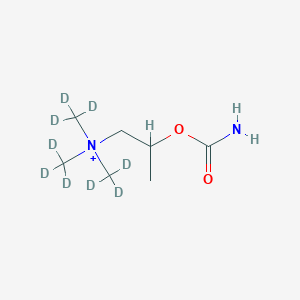

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17N2O2+ |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

2-carbamoyloxypropyl-tris(trideuteriomethyl)azanium |

InChI |

InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/i2D3,3D3,4D3 |

InChI Key |

NZUPCNDJBJXXRF-WVZRYRIDSA-O |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC(C)OC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Purity Assessment of Bethanechol D9

Chemical Synthesis Approaches for Deuterated Bethanechol (B1168659) Analogues

The synthesis of deuterated compounds, particularly those with multiple deuterium (B1214612) atoms like Bethanechol-d9, requires specific strategies to ensure the precise placement and high incorporation of the isotope. For quaternary ammonium (B1175870) compounds like bethanechol, the synthetic route often involves the quaternization of a tertiary amine with a deuterated alkyl halide as a final step.

A common and efficient method for introducing the nine deuterium atoms onto the three methyl groups of the choline (B1196258) moiety involves using a deuterated methylating agent. The synthesis of a deuterated quaternary ammonium salt can be achieved by reacting a precursor tertiary amine with iodomethane-d3 (B117434) (CD₃I). nih.gov For this compound, this would involve the N-methylation of a suitable precursor using iodomethane-d3, where the methyl groups are fully deuterated. lgcstandards.comnih.gov This reaction is typically carried out in a suitable solvent, and microwave-assisted techniques have been shown to reduce reaction times significantly for the synthesis of similar quaternary salts. mdpi.com

Alternative strategies for deuteration can involve using heavy water (D₂O) or deuterated alcohols as the deuterium source, which can be more economical. google.com Some methods involve treating an organic compound with heavy water under high-temperature and high-pressure conditions to achieve deuteration. google.com Multicomponent reactions (MCRs) also present a modular and efficient approach for creating isotopically labeled molecules from various deuterated starting materials. thieme-connect.de

A plausible synthetic pathway for this compound is outlined below:

Preparation of a precursor: The synthesis would likely start from a protected version of 1-aminopropan-2-ol.

Formation of the carbamate (B1207046): The hydroxyl group of the propanolamine (B44665) derivative is reacted with a carbamoylating agent to form the carbamate ester functional group.

Quaternization with a deuterated agent: The crucial step involves the reaction of the tertiary amine precursor with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), to introduce the three trimethyl-d9 groups on the nitrogen atom. This step forms the quaternary ammonium salt structure of this compound. nih.gov

Analytical Methodologies for Deuteration Site and Isotopic Enrichment Confirmation

Confirming the precise location of deuterium atoms (deuteration site) and the percentage of molecules that are successfully deuterated (isotopic enrichment) is critical for the validation of this compound. A combination of high-resolution analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. By comparing the mass spectrum of the deuterated compound with its non-deuterated analogue, the increase in molecular weight due to the incorporated deuterium atoms can be precisely measured. For this compound, the monoisotopic mass is expected to be approximately 205.15 Da, compared to the non-deuterated form. lgcstandards.com High-resolution mass spectrometry can resolve the isotopic distribution and provide a quantitative measure of enrichment, confirming the presence of nine deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the site of deuteration.

¹H NMR (Proton NMR): In a highly enriched this compound sample, the signals corresponding to the nine protons of the three N-methyl groups should be absent or significantly diminished in the ¹H NMR spectrum. The disappearance of these specific proton signals provides strong evidence for successful deuteration at the intended positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the N-methyl groups, confirming that the deuterium atoms are located on these groups.

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium (C-D) are different from carbon-proton (C-H) couplings. In the ¹³C NMR spectrum of this compound, the carbon signals of the deuterated methyl groups will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated compound. This provides further confirmation of the deuteration sites. ismrm.org

The following table summarizes the key analytical techniques and their roles:

| Analytical Technique | Primary Purpose | Expected Observation for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Confirm isotopic enrichment and molecular weight. | Increased molecular weight corresponding to 9 deuterium atoms. |

| Proton NMR (¹H NMR) | Confirm site of deuteration. | Absence or significant reduction of signals for N-methyl protons. |

| Deuterium NMR (²H NMR) | Directly detect deuterium and confirm its location. | Signal present at the chemical shift of the N-methyl groups. |

| Carbon-13 NMR (¹³C NMR) | Confirm deuteration site via C-D coupling. | Altered multiplicity and chemical shift of N-methyl carbon signals. |

Control and Validation of Isotopic Purity in Research-Grade this compound

For research-grade stable isotope-labeled compounds, ensuring high isotopic purity is paramount. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. The control and validation process involves rigorous quality control throughout the synthesis and purification stages.

Control of Isotopic Purity:

High-Purity Starting Materials: The synthesis must begin with starting materials of the highest possible isotopic enrichment, such as iodomethane-d3 with a specified deuterium content of 99% or greater. aip.org

Optimized Reaction Conditions: Reaction conditions are optimized to prevent any H/D exchange (hydrogen-deuterium exchange) with residual protons from solvents or reagents, which could lower the isotopic purity. This may involve using deuterated solvents where necessary.

Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to remove any non-deuterated or partially deuterated impurities.

Validation of Isotopic Purity: Validation is typically documented in a Certificate of Analysis. The isotopic purity is determined using the analytical methods described previously, primarily mass spectrometry. The data from MS analysis allows for the calculation of the isotopic distribution, quantifying the percentage of the d9 species relative to d8, d7, and other lower-deuterated versions, as well as the non-deuterated (d0) compound. An isotopic enrichment of ≥98% is common for research-grade deuterated compounds. aip.org

The following table presents hypothetical but representative data for a batch of research-grade this compound, illustrating how isotopic purity is reported.

| Isotopologue | Relative Abundance (%) |

|---|---|

| This compound | 99.5 |

| Bethanechol-d8 | 0.4 |

| Bethanechol-d0 (unlabeled) | <0.1 |

This rigorous control and validation ensure that the this compound is suitable for its intended use as a high-fidelity internal standard in quantitative bioanalytical assays, where accuracy and precision are essential.

Quantitative Bioanalytical Applications of Bethanechol D9

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Bethanechol-d9 as an Internal Standard

The development of a robust LC-MS/MS method is fundamental for the precise measurement of bethanechol (B1168659) in biological matrices. The use of a stable isotope-labeled internal standard like this compound is highly recommended to enhance data accuracy by accounting for variability during sample processing and analysis. nih.gov

A key aspect of method development involves optimizing the liquid chromatography and mass spectrometry conditions. For instance, in a study aimed at determining bethanechol chloride in rat blood serum, researchers developed a method using a related deuterated compound, Acetylcholine-d9, as the internal standard. ingentaconnect.com The detection was carried out using an electrospray ionization (ESI) source in positive ionization mode with multiple reaction monitoring (MRM). ingentaconnect.com The specific precursor-to-product ion transition for bethanechol chloride was identified as m/z 106.0→101.9. ingentaconnect.com While this study used a different deuterated standard, the principles of method development are directly applicable to methods using this compound.

The process typically involves the following steps:

Sample Preparation: This often includes protein precipitation to remove larger molecules from the biological sample. In one method, methanol (B129727) was used for this purpose, followed by centrifugation to separate the supernatant containing the analyte and internal standard. pensoft.net

Chromatographic Separation: The goal is to separate the analyte from other components in the sample to prevent interference. This is achieved by selecting an appropriate analytical column and mobile phase. For example, a C18 column is a common choice for separating small molecules like bethanechol. frontiersin.orgmdpi.com The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve good peak shape and retention time. frontiersin.orgnih.gov

Mass Spectrometric Detection: This involves optimizing parameters such as capillary voltage, desolvation gas temperature and flow rate, and collision energy to achieve the highest sensitivity and specificity for both the analyte and the internal standard. nih.gov

The table below outlines typical parameters that are optimized during the development of an LC-MS/MS method.

| Parameter | Example Condition | Purpose |

| Analytical Column | C18, 2.1 x 100 mm, 3.5 µm | Separates bethanechol from matrix components. nih.gov |

| Mobile Phase | Acetonitrile and Ammonium (B1175870) Formate Buffer | Elutes the analyte from the column. nih.gov |

| Flow Rate | 0.2 mL/min | Controls the speed of the mobile phase. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Creates charged ions for mass analysis. ingentaconnect.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. ingentaconnect.com |

| Internal Standard | This compound | Corrects for variability in sample preparation and instrument response. caymanchem.com |

Precision and Accuracy in Bethanechol Quantification in Biological Matrices (Non-Human)

The validation of a bioanalytical method is crucial to ensure its reliability. Precision and accuracy are two of the most important validation parameters. Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value.

In a study determining bethanechol chloride in rat blood serum, the method demonstrated good precision and accuracy. ingentaconnect.com The intra-day and inter-day precision values were found to be between 2.6% and 5.7% (for six replicates) and 4.1% and 8.4% (for three replicates), respectively. ingentaconnect.com The recovery of the method, which is a measure of its accuracy, ranged from 100.6% to 108.9%. ingentaconnect.com Another study reported recoveries between 99.0% and 102.0% for bethanechol analysis. researchgate.net

The use of a deuterated internal standard like this compound is instrumental in achieving such high levels of precision and accuracy. Because the internal standard has very similar chemical and physical properties to the analyte, it experiences similar variations during sample extraction, handling, and injection, effectively normalizing the results.

The following table summarizes the precision and accuracy data from a validation study for bethanechol quantification.

| Validation Parameter | Result | Acceptance Criteria |

| Intra-day Precision (CV%) | 2.6% - 5.7% ingentaconnect.com | Typically ≤15% |

| Inter-day Precision (CV%) | 4.1% - 8.4% ingentaconnect.com | Typically ≤15% |

| Accuracy (Recovery %) | 100.6% - 108.9% ingentaconnect.com | Typically 85% - 115% |

Method Validation Parameters for Deuterated Internal Standards in Bioanalysis

The use of deuterated internal standards in bioanalysis requires adherence to specific validation guidelines from regulatory bodies like the FDA and the European Medicines Agency (EMA). fda.goveuropa.eu These guidelines ensure the reliability and robustness of the analytical method. Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate the analyte and internal standard from endogenous components in the biological matrix. europa.eupmda.go.jp This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and internal standard. fda.gov

Matrix Effect: This evaluates the suppression or enhancement of ionization of the analyte and internal standard by co-eluting matrix components. europa.eu It is a critical parameter to assess, especially with ESI, and is typically evaluated by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.

Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. europa.eu The curve should be linear over the expected concentration range in the study samples, with a correlation coefficient (r) close to 1. ingentaconnect.com For example, a linearity range of 50-300 ng/mL with an r value of 0.9944 has been reported for bethanechol analysis. ingentaconnect.com

Accuracy and Precision: As discussed previously, these are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several days. pmda.go.jp The mean accuracy should generally be within ±15% of the nominal concentration (±20% at the lower limit of quantification), and the precision (coefficient of variation, CV) should not exceed 15% (20% at LLOQ). pmda.go.jp

Stability: The stability of the analyte and internal standard must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage stability. fda.gov

Carry-over: This assesses whether any analyte from a high-concentration sample carries over into a subsequent blank sample injection. europa.eu

The table below provides a summary of key validation parameters and their typical acceptance criteria for methods using deuterated internal standards.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | No significant interference at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Matrix Factor | The ratio of the analyte peak response in the presence of matrix ions to the analyte peak response in the absence of matrix ions. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Linearity (r) | Correlation coefficient of the calibration curve. | ≥0.99 ingentaconnect.com |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal values (±20% at LLOQ). pmda.go.jp |

| Precision (CV%) | The degree of scatter between a series of measurements. | ≤15% (≤20% at LLOQ). pmda.go.jp |

| Stability | Analyte stability under various storage and handling conditions. | Mean concentration at each level should be within ±15% of the nominal concentration. fda.gov |

Mechanistic Investigations and Metabolic Profiling with Bethanechol D9 in Preclinical and in Vitro Systems

Elucidation of Muscarinic Receptor Interactions and Agonist Activity in Isolated Systems

Bethanechol (B1168659) is a synthetic choline (B1196258) ester that acts as a direct agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.com Its deuterated analogue, Bethanechol-d9, serves as a powerful probe to dissect its interactions with these receptors at a molecular level.

Receptor Subtype Selectivity and Functional Assays

Bethanechol exhibits activity across all five muscarinic receptor subtypes (M1-M5). drugbank.comnih.gov Functional assays in isolated systems have been employed to determine its selectivity. Bethanechol is a muscarinic receptor agonist with EC50 values of 35 μM, 14.5 μM, 7 μM, and 32 μM for M1, M3, M4, and M5 receptors, respectively. It also demonstrates agonist activity at the M2 receptor subtype in vitro. abcam.com The binding of bethanechol to the M3 receptor is particularly significant for its clinical effects, as these receptors are prevalent in the smooth muscle of the bladder and gastrointestinal tract. drugbank.com Its action on M1 receptors in gastric parietal cells can increase gastric motility and tone. nih.gov Studies in isolated tissues, such as the duodenum and jejunum of cows, have demonstrated that bethanechol induces concentration-dependent contractions, further confirming its agonist activity on muscarinic receptors in smooth muscle. nih.gov

Table 1: Bethanechol EC50 Values for Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (μM) |

|---|---|

| M1 | 35 |

| M3 | 14.5 |

| M4 | 7 |

| M5 | 32 |

| M2 | Agonist activity confirmed in vitro |

Data sourced from Abcam (2020) abcam.com

Modulation of Intracellular Signaling Pathways

The activation of muscarinic receptors by agonists like bethanechol initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C. Conversely, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. remedypublications.com For instance, in human atrial myocytes, the PDE4D enzyme, which hydrolyzes cAMP, is a major subtype involved in signaling. researchgate.net The use of this compound in such studies can help to precisely delineate the kinetics and downstream effects of receptor activation without the confounding variable of rapid metabolism.

In Vitro and In Vivo Metabolic Fate Determination Using Deuterium (B1214612) Tracers

The incorporation of deuterium in this compound provides a unique tracer to follow its metabolic journey in biological systems. This approach is instrumental in identifying metabolites and assessing the compound's stability.

Identification of Bethanechol Metabolites in Non-Human Biological Systems

While the metabolic pathways of bethanechol have not been exhaustively detailed, the use of deuterated tracers is a standard method for such investigations. nih.govmedchemexpress.com In preclinical models, such as rats, bethanechol has been shown to stimulate gastric emptying and intestinal propulsion. nih.gov In horses, it enhances the myoelectric activity of various parts of the colon. nih.gov Studies in animal models have also indicated that bethanechol can improve trachealis muscle tone. nih.gov The administration of this compound in these non-human systems, followed by mass spectrometric analysis of biological samples (e.g., plasma, urine, feces), would enable the precise identification and quantification of its metabolites. The deuterium label serves as a distinct mass signature, allowing for the unambiguous differentiation of drug-related material from endogenous compounds.

Assessment of Metabolic Stability and Enzyme Kinetics with Deuterated Substrates

Deuteration can significantly enhance the metabolic stability of a drug by slowing the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, a phenomenon known as the kinetic isotope effect. juniperpublishers.com The C-D bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, often by cytochrome P450 (CYP) enzymes. juniperpublishers.commdpi.com

The study of enzyme kinetics is crucial in understanding drug metabolism, focusing on the rate and extent of metabolic processes. nih.govmdpi.com By comparing the rate of metabolism of bethanechol with that of this compound in in vitro systems like human liver microsomes, researchers can quantify the kinetic isotope effect. nih.gov An observed decrease in the rate of metabolism for this compound would indicate that C-H bond cleavage is a rate-determining step in its metabolic clearance. This enhanced stability can lead to a longer biological half-life and altered pharmacokinetic profile. juniperpublishers.com

Examination of Deuterium Isotope Effects on Pharmacological Activity and Metabolism

The substitution of hydrogen with deuterium can have profound effects on a drug's pharmacokinetic and pharmacodynamic properties. The "deuterium isotope effect" can lead to a reduced rate of metabolism, potentially increasing the drug's exposure and duration of action. mdpi.com

Table 2: Compound Names

| Compound Name |

|---|

| Bethanechol |

| This compound |

| Acetylcholine |

| Inositol trisphosphate |

| Diacylglycerol |

Impact on Receptor Binding Affinity and Efficacy

Direct experimental studies comparing the receptor binding affinity and efficacy of this compound to its non-deuterated counterpart, bethanechol, are not extensively detailed in publicly available scientific literature. Bethanechol itself is a well-characterized muscarinic agonist that interacts with multiple receptor subtypes. drugbank.comnih.gov It primarily exerts its effects through the direct stimulation of M2 and M3 muscarinic acetylcholine receptors, with some activity also reported at M1, M4, and M5 receptors. nih.govabcam.com

The binding of a ligand to its receptor is typically a reversible process governed by equilibrium dynamics. Isotopic substitution, such as the replacement of hydrogen with deuterium in this compound, is generally not expected to significantly alter the equilibrium binding affinity (Kd or Ki) or the intrinsic efficacy (the ability to produce a biological response) of the molecule at its receptor. This is because these parameters are primarily determined by the molecule's three-dimensional shape, electronic charge distribution, and the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, ionic interactions) it forms with the receptor's binding pocket. Deuteration does not change these fundamental properties.

While there is a lack of specific data for this compound, the established EC50 values for the parent compound, bethanechol, illustrate its activity across various muscarinic receptor subtypes in vitro.

Table 1: In Vitro Efficacy of Bethanechol at Muscarinic Receptor Subtypes This table presents data for the non-deuterated compound, bethanechol, as specific data for this compound is not available in the reviewed literature.

| Receptor Subtype | EC50 (μM) |

|---|---|

| M1 | 35 abcam.com |

| M3 | 14.5 abcam.com |

| M4 | 7 abcam.com |

| M5 | 32 abcam.com |

| M2 | Agonist activity confirmed, specific EC50 not provided in the source. abcam.com |

Broader Academic Implications and Prospective Research Directions for Deuterated Cholinergic Compounds

Contributions to Fundamental Cholinergic Neurobiology Research

The cholinergic system, pivotal for cognitive functions such as learning and memory, is modulated by the neurotransmitter acetylcholine (B1216132) (ACh). frontiersin.orgnih.gov Cholinergic receptors, broadly classified into nicotinic and muscarinic subtypes, are distributed throughout the central and peripheral nervous systems and are implicated in various physiological and pathological states, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis. nih.gov The use of deuterated cholinergic compounds like Bethanechol-d9 provides a sophisticated tool to probe the intricacies of this system.

Bethanechol (B1168659), a synthetic ester, is a muscarinic receptor agonist that mimics the action of acetylcholine but is not degraded by cholinesterase, resulting in more prolonged effects. drugbank.com By employing this compound, researchers can meticulously track its metabolic fate and interaction with muscarinic receptors without altering its fundamental pharmacological properties. This is crucial for studying the downstream signaling pathways and the physiological responses mediated by these receptors. The stability of the carbon-deuterium bond allows for more precise tracing of the molecule in complex biological systems, aiding in the elucidation of receptor binding kinetics and the functional consequences of sustained receptor activation. humanjournals.com

Furthermore, the cholinergic system is not solely confined to neuronal signaling; it also plays a significant role in inflammatory processes. frontiersin.org Investigating the effects of deuterated cholinergic agonists can help to unravel the nuanced role of cholinergic signaling in neuroinflammation, a key component of many neurodegenerative diseases. The ability to distinguish the exogenous deuterated compound from its endogenous counterparts with high analytical precision is invaluable in these studies. adesisinc.com

Role in Advancing Drug Discovery and Development Methodologies (Preclinical Context)

The preclinical phase of drug development is a critical step that bridges initial discovery with human clinical trials, focusing on safety, efficacy, and pharmacokinetic properties. ijrpr.com The incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, has emerged as a valuable strategy in medicinal chemistry to enhance a drug's metabolic profile. nih.gov

The primary advantage of deuteration lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic reactions that involve the cleavage of this bond. humanjournals.comnih.gov This often leads to:

Increased Metabolic Stability: For drugs metabolized by enzymes like cytochrome P450, deuteration at the site of metabolism can reduce the rate of breakdown. nih.govnih.gov This can lead to a longer half-life and increased exposure of the parent drug. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By slowing down these metabolic pathways, deuteration can minimize the formation of such metabolites, potentially leading to a better safety profile. nih.gov

Improved Pharmacokinetic Profile: The enhanced stability can result in more predictable pharmacokinetics, potentially allowing for lower or less frequent dosing. nih.gov

The use of this compound in preclinical studies serves as a model to understand these principles. By comparing the metabolic fate and pharmacokinetic parameters of this compound with its non-deuterated counterpart, researchers can gain valuable data on the impact of deuteration on a cholinergic compound. This information is instrumental in designing new deuterated drugs with optimized properties for treating cholinergic-related disorders. humanjournals.comaristo-group.com

| Parameter | Effect of Deuteration | Underlying Principle | Preclinical Significance |

|---|---|---|---|

| Metabolic Stability | Increased | Kinetic Isotope Effect (slower C-D bond cleavage) | Longer drug half-life, sustained therapeutic effect. humanjournals.comnih.gov |

| Pharmacokinetics | Improved | Reduced metabolic clearance, more consistent drug exposure. nih.gov | Potential for lower dosing frequency, improved patient compliance. |

| Toxic Metabolite Formation | Reduced | Slowing of metabolic pathways leading to toxic byproducts. nih.gov | Enhanced safety profile of the drug candidate. |

| Efficacy | Potentially Increased | Higher exposure to the active parent drug. nih.gov | Greater therapeutic effect at a given dose. |

Theoretical Frameworks of Isotope Effects in Chemical and Biological Systems

The observable changes in reaction rates upon isotopic substitution are explained by the kinetic isotope effect (KIE). wikipedia.org The theoretical underpinnings of KIE are rooted in transition state theory and quantum mechanics. numberanalytics.comnumberanalytics.com

The primary KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond has a lower zero-point energy due to the heavier mass of deuterium, making it more stable and requiring more energy to break. numberanalytics.com This difference in activation energy leads to a slower reaction rate for the deuterated compound when the C-D bond is broken in the rate-determining step of the reaction. researchgate.net

Secondary KIEs can also occur when the isotopic substitution is at a position not directly involved in bond breaking. numberanalytics.com These effects are generally smaller and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing valuable information about changes in hybridization and the steric environment of the reaction center in the transition state. wikipedia.org

In biological systems, the interpretation of KIEs can be more complex due to the multi-step nature of enzymatic reactions. nih.gov However, they provide a powerful tool for elucidating reaction mechanisms. For instance, a significant KIE in a cytochrome P450-mediated drug metabolism study indicates that C-H bond cleavage is a rate-limiting step. nih.gov

The study of deuterated compounds like this compound allows for the practical application of these theoretical frameworks. By measuring the KIE in its metabolic pathways, researchers can gain a deeper understanding of the enzymatic processes involved and how they can be modulated.

| Isotope Effect Type | Theoretical Maximum (kH/kD) | Underlying Cause |

|---|---|---|

| Primary KIE | ~7 at room temperature | Difference in zero-point vibrational energy of C-H vs. C-D bond. |

| Secondary KIE (α) | ~1.4 | Changes in vibrational frequencies due to rehybridization at the reaction center. wikipedia.org |

| Secondary KIE (β) | ~1.15-1.3 | Hyperconjugative effects and steric differences. wikipedia.org |

Emerging Research Areas for Stable Isotope-Labeled Parasympathomimetics

The application of stable isotope labeling, particularly with deuterium, in parasympathomimetic drugs is a burgeoning field with several promising research directions.

Metabolomics and Flux Analysis: Stable isotope labeling is a powerful technique in metabolomics for tracing the flow of atoms through metabolic pathways (flux analysis). universiteitleiden.nlnih.gov Using deuterated parasympathomimetics like this compound, researchers can map their metabolic networks in various cell types and tissues, providing a dynamic view of their biochemical interactions. uit.no This can help in identifying novel metabolites and understanding the regulation of cholinergic pathways in health and disease. nih.gov

Neuroimaging: The development of deuterated ligands could have significant implications for neuroimaging techniques like positron emission tomography (PET). While not directly applicable to this compound due to the nature of the isotope, the principle of using isotopically labeled molecules to probe biological systems in vivo is central to this field. The knowledge gained from studying deuterated compounds can inform the design of radiolabeled parasympathomimetics for imaging cholinergic receptor density and function in the living brain.

Personalized Medicine: As our understanding of individual variations in drug metabolism grows, deuterated compounds could play a role in personalized medicine. For patients who are rapid metabolizers of a particular drug, a deuterated version could offer a more stable and effective therapeutic option. The use of stable isotope-labeled probes could help in phenotyping patients based on their metabolic capacity for certain drugs.

Photopharmacology: A novel area of research involves the use of light to control the activity of drugs. nih.gov Recently, deuteration has been shown to enhance the photopharmacological properties of photoswitchable ligands for nicotinic acetylcholine receptors. acs.org This "deuteration-driven photopharmacology" could be extended to muscarinic agonists, where a deuterated, light-sensitive parasympathomimetic could allow for precise spatiotemporal control of cholinergic signaling, offering a powerful research tool and a potential therapeutic strategy with high precision and reduced side effects. nih.govacs.org

Q & A

Q. What analytical methodologies are recommended for validating Bethanechol-d9 as an internal standard in quantitative mass spectrometry?

this compound is commonly used as a deuterated internal standard to improve accuracy in pharmacokinetic or metabolic studies. To validate its use, researchers should:

- Calibration curves : Establish linearity across physiological concentration ranges (e.g., 1–1000 ng/mL) with R² > 0.99 .

- Matrix effects : Test recovery rates in biological matrices (plasma, urine) to ensure minimal ion suppression/enhancement .

- Stability : Assess short-term (room temperature) and long-term (-80°C) stability under storage conditions relevant to the study .

Q. How should researchers design experiments to assess the isotopic purity of this compound?

Isotopic purity is critical for minimizing interference in mass spectrometry. Key steps include:

- LC-MS/MS analysis : Use high-resolution mass spectrometry to distinguish between this compound and its non-deuterated counterpart (Bethanechol), ensuring a signal-to-noise ratio > 10:1 .

- Batch validation : Test multiple synthesis batches to confirm consistency in deuterium incorporation (≥98% purity) .

Q. What statistical approaches are appropriate for comparing this compound’s pharmacokinetic profile across species?

- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and half-life using software like Phoenix WinNonlin .

- ANOVA or mixed-effects models : Account for interspecies variability and repeated measurements in longitudinal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s muscarinic receptor binding affinity?

Discrepancies may arise due to tissue-specific receptor accessibility or metabolic degradation. Strategies include:

- Principal contradiction analysis : Identify whether differences stem from methodological factors (e.g., receptor isolation techniques) or biological variability (e.g., interspecies differences in ileum vs. jejunum receptor responses) .

- Dose-response recalibration : Test higher in vivo doses to compensate for first-pass metabolism, as seen in rat jejunum studies .

Q. What ethical and methodological challenges arise when incorporating this compound into human trials, and how can they be mitigated?

- Informed consent : Clearly explain the experimental use of deuterated compounds, including potential risks of invasive procedures (e.g., intraventricular administration) .

- Post-hoc subgroup analysis : Avoid data dredging; predefine patient cohorts based on biomarkers (e.g., CSF cholinergic levels) to reduce Type I errors, as criticized in Alzheimer’s trials .

Q. How can qualitative research frameworks enhance the interpretation of contradictory behavioral outcomes in this compound studies?

- Mixed-methods triangulation : Combine caregiver interviews (qualitative) with standardized cognitive assessments (quantitative) to contextualize behavioral "trends" reported in Alzheimer’s trials .

- Iterative coding : Use NVivo or similar tools to identify themes (e.g., "agitation reduction") that align with quantitative metrics .

Q. What strategies are effective for optimizing chromatographic separation of this compound from endogenous metabolites in complex biological samples?

- Mobile phase optimization : Adjust pH (2.5–3.5) and organic modifiers (e.g., 0.1% formic acid in acetonitrile) to enhance peak resolution .

- Column selection : Use hydrophilic interaction liquid chromatography (HILIC) columns for polar metabolites .

Data Analysis & Reporting

Q. How should researchers document methodological limitations when using this compound in longitudinal studies?

Q. What frameworks support robust meta-analysis of this compound’s efficacy across heterogeneous studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.